betaine transporter
Description
Properties
CAS No. |
146313-33-9 |
|---|---|
Molecular Formula |
C5H5N3OS |
Synonyms |
betaine transporter |
Origin of Product |
United States |
Well Characterized Betaine Transporters
BetP (from Corynebacterium glutamicum)
BetP is a well-studied betaine (B1666868) transporter from the soil bacterium Corynebacterium glutamicum. nih.govcore.ac.uk It functions as a Na+-coupled symporter, meaning it transports both betaine and sodium ions into the cell in the same direction. embopress.orgresearchgate.net A key feature of BetP is its dual role as both a transporter and an osmosensor. nih.govcore.ac.uk It can detect changes in cytoplasmic potassium (K+) concentrations, which increase in response to hyperosmotic stress, and subsequently activates betaine transport. researchgate.netembopress.org The C-terminal domain of BetP is crucial for this osmosensing and regulatory function. acs.orgembopress.org BetP exists as a trimer, and this oligomeric state is believed to be important for its transport and regulatory functions. embopress.org
Transmembrane Domain Organization
BetT and CaiT
BetT is another member of the BCCT family, found in organisms like Escherichia coli and Pseudomonas syringae. nih.govnih.gov Unlike the Na+-coupled BetP, BetT from E. coli is a proton-coupled choline (B1196258) transporter. embopress.orgresearchgate.net The uptake of choline is a critical step for the intracellular synthesis of betaine, which then acts as an osmoprotectant. tcdb.org
CaiT , primarily found in E. coli and Proteus mirabilis, is distinct from many other BCCT family members as it functions as an L-carnitine/γ-butyrobetaine antiporter. nih.govwikipedia.org This means it transports L-carnitine into the cell while exporting γ-butyrobetaine. Importantly, CaiT is not primarily involved in the osmotic stress response but rather in the catabolism of carnitine. nih.govtcdb.org Structurally, CaiT shares the common LeuT-like fold with other BCCT transporters but is independent of Na+ and H+ for its function. wikipedia.orgtcdb.org
Co-substrate Binding (e.g., GABA)
Other Identified Betaine Transporters
Several other betaine transporters have been identified and characterized in various organisms:
SIT1 (SLC6A20): This transporter is activated in mouse eggs shortly after fertilization and remains active through the 2-cell stage of the embryo. nih.govnih.gov It functions as a Na+ and Cl--dependent transporter for both betaine and proline. oup.combiologists.com SIT1 is thought to play a role in early embryonic development by contributing to cell volume homeostasis. nih.govoup.com
SNAT2 (SLC38A2): A member of the system A amino acid transporter family, SNAT2 has been shown to transport betaine, particularly in response to hypertonic stress in placental trophoblasts. researchgate.netcreative-biolabs.com Its expression can be induced by hypertonicity. researchgate.net SNAT2 is also implicated in supplying amino acids for cancer cell growth. frontiersin.orgnih.gov
OpuD: Found in Bacillus subtilis, OpuD is a high-affinity glycine (B1666218) betaine transporter. asm.orgnih.gov Its activity is controlled by the osmolarity of the environment, with high osmolarity stimulating both its synthesis and the activity of pre-existing transporters. asm.orgnih.gov OpuD is a member of a family of transporters that handle trimethylammonium compounds. asm.orgnih.gov
BetL: This is a secondary glycine this compound found in Listeria monocytogenes. nih.govasm.org It is a Na+-motive force-driven transporter and plays a significant role in the organism's tolerance to osmotic, cold, and high-pressure stress. nih.govebi.ac.uk The activity of BetL is regulated by environmental salinity at both the transcriptional and post-translational levels. asm.org
Historical Context of Betaine Transporter Discovery and Characterization
Transcriptional Regulation of this compound Genes
The expression of this compound genes is tightly controlled at the transcriptional level, ensuring that the transporter is produced when needed to combat osmotic stress.
A key regulator of the BGT1 gene in mammals is the Tonicity-Responsive Enhancer Binding Protein (TonEBP), also known as Nuclear Factor of Activated T-cells 5 (NFAT5). researchgate.netnih.gov TonEBP is a member of the Rel family of transcription factors and is considered a master regulator of the osmoprotective response. researchgate.netmolbiolcell.org
Under hypertonic conditions, TonEBP expression is increased, and it translocates from the cytoplasm to the nucleus. pnas.orgresearchgate.net In the nucleus, TonEBP binds to specific DNA sequences called tonicity-responsive enhancers (TonE) located in the promoter region of target genes, including BGT1. frontiersin.orgnih.gov The binding of TonEBP to these enhancers stimulates the transcription of the BGT1 gene, leading to increased synthesis of the transporter protein. pnas.orgmolbiolcell.org TonEBP doesn't act alone; its activation can be influenced by other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. molbiolcell.org Besides BGT1, TonEBP also regulates other osmoprotective genes like those for the sodium/myo-inositol cotransporter (SMIT) and aldose reductase. frontiersin.orgnih.govnih.gov
The promoter region of the BGT1 gene contains specific cis-acting elements that are crucial for its transcriptional regulation. The tonicity-responsive enhancers (TonE), specifically TonE1 and TonE2, are essential for the binding of TonEBP/NFAT5 and subsequent gene activation in response to hypertonicity. frontiersin.org
In addition to the TonE sites, other stress-related transcription-binding motifs have been identified in the promoter regions of proline/betaine transporter genes in plants, such as the dehydration-responsive element/C-repeat (DRE/CRT) core motif, MYB binding sites, low-temperature-responsive elements, and heat shock elements. oup.comnih.gov
The kinetics of BGT1 gene expression in response to hypertonicity are relatively slow. In MDCK cells, a significant increase in BGT1 mRNA is observed after several hours of hypertonic stress, with peak levels reached around 18 to 24 hours. pnas.orgfrontiersin.org This slow transcriptional response is complemented by the more rapid post-translational regulation that allows for a quicker initial adaptation.
In many bacteria, the second messenger cyclic dimeric adenosine (B11128) monophosphate (cyclic di-AMP) plays a crucial role in regulating osmotic homeostasis, including the activity of betaine transporters. nih.govresearchgate.netrug.nl The intracellular concentration of cyclic di-AMP is adjusted in response to environmental cues, and it exerts its regulatory effects by binding to protein and riboswitch receptors. nih.govresearchgate.net
Studies in Lactococcus and Streptococcus have shown a conserved function for cyclic di-AMP in inhibiting the transport of potassium and glycine (B1666218) betaine. nih.govresearchgate.net This inhibition can occur through direct binding of cyclic di-AMP to the transporters or to a transcriptional regulator. researchgate.net For instance, in Streptococcus agalactiae, cyclic di-AMP binds to the transcriptional regulator BusR, which in turn represses the expression of the busAB operon encoding a glycine this compound. plos.orgasm.org This regulation is critical for preventing toxic accumulation of betaine under certain conditions. The regulation of osmolyte transporters by cyclic di-AMP appears to be a central and conserved mechanism for maintaining osmotic balance in a wide range of bacteria. plos.orgasm.org
Promoter Region Elements and Gene Expression Kinetics
Post-Translational Control of this compound Function
Post-translational modifications allow for the rapid fine-tuning of BGT1 function by altering the transporter's trafficking, stability at the plasma membrane, and intrinsic activity. imrpress.comresearchgate.net These mechanisms work in concert to adjust the cell's capacity for betaine uptake in response to immediate physiological needs.
The abundance of BGT1 at the plasma membrane is a critical determinant of its transport capacity. Under isotonic conditions, BGT1 is predominantly located in the cytoplasm of cells like Madin-Darby canine kidney (MDCK) cells. frontiersin.org However, upon exposure to hypertonic stress, there is a notable insertion of BGT1 protein into the plasma membrane, a process that can be observed within hours and is dependent on an intact microtubule network. researchgate.net This translocation increases the number of functional transporters at the cell surface, thereby enhancing the cell's ability to accumulate betaine as an osmoprotectant. frontiersin.orgresearchgate.net Studies using enhanced green fluorescent protein (EGFP)-tagged BGT1 have visually confirmed this movement from the cytoplasm to the plasma membrane in response to hypertonicity. researchgate.netresearchgate.net The proper trafficking of BGT1 is essential, as mutations affecting this process can disrupt its function. For instance, the mutation of a single threonine residue (T40) in the cytoplasmic amino-terminus of BGT1 has been shown to trap the transporter within the trans-Golgi network, thereby preventing its insertion into the plasma membrane during hypertonic stress and inhibiting betaine uptake. imrpress.comphysiology.org
The removal of BGT1 from the plasma membrane via endocytosis provides a mechanism for the rapid downregulation of betaine transport when it is no longer required. nih.govresearchgate.net This process involves the internalization of pre-existing BGT1 proteins from the cell surface. nih.govresearchgate.net For example, acute exposure of MDCK cells to activators of protein kinase C (PKC), such as phorbol (B1677699) esters, leads to the internalization of BGT1 and a subsequent reduction in transport activity. physiology.orgnih.gov This endocytic removal has been confirmed by surface biotinylation experiments, which showed a decrease in BGT1 protein at the plasma membrane following PKC activation. physiology.orgnih.gov This mechanism is not only triggered by PKC but also by other signaling molecules like extracellular ATP and adenosine, which can induce the endocytic accumulation of BGT1. physiology.org This suggests a common pathway for rapidly reducing BGT1 surface expression and activity in response to various extracellular cues. nih.govresearchgate.net
Phosphorylation, the addition of a phosphate (B84403) group to a protein by a kinase, is a key post-translational modification that modulates the activity of many transporters, including BGT1. imrpress.comwikipedia.org The BGT1 protein contains several consensus sequences for phosphorylation by kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). imrpress.com
Studies have shown that activation of PKC can inhibit BGT1 function. imrpress.comphysiology.org In oocytes expressing wild-type BGT1, treatment with PKC activators like PMA or dioctanoyl-sn-glycerol diminished GABA-mediated currents, an effect that could be reversed by the PKC inhibitor staurosporine. physiology.org The mutation of a specific threonine residue (T40), a potential PKC phosphorylation site, to alanine (B10760859) resulted in a BGT1 transporter that was unresponsive to both hypertonic stress and PMA, highlighting the importance of this site for proper regulation. physiology.org This T40A mutant was found to be retained in the cytoplasm, indicating that phosphorylation at this site is crucial for the trafficking and insertion of BGT1 into the plasma membrane. physiology.org In contrast, another study suggests that PKC phosphorylation is important for retaining the transporter at the plasma membrane once it has been inserted. nih.gov
Another kinase implicated in BGT1 regulation is the Janus-activated kinase 2 (JAK2). imrpress.comresearchgate.net JAK2 has been shown to significantly increase the transport of GABA and betaine by enhancing the rate of transport without altering the substrate binding affinity. imrpress.comresearchgate.net This effect is attributed to an increased insertion of BGT1 into the plasma membrane. imrpress.comresearchgate.net
| Kinase | Effect on BGT1 Activity | Mechanism | Reference |
| Protein Kinase C (PKC) | Inhibition | Downregulation by promoting endocytosis and affecting trafficking/retention. | imrpress.comphysiology.orgphysiology.org |
| Janus-activated Kinase 2 (JAK2) | Upregulation | Increases transport rate by enhancing insertion into the plasma membrane. | imrpress.comresearchgate.net |
| Protein Kinase A (PKA) | No significant change | Studies suggest BGT1 is primarily regulated by PKC-mediated pathways. | imrpress.comphysiology.org |
Allosteric modulation refers to the regulation of a protein by a molecule binding to a site other than the primary substrate binding site (orthosteric site). tandfonline.com This type of regulation can offer greater selectivity compared to targeting the highly conserved orthosteric site among transporters of the same family. tandfonline.com While the field of allosteric modulation of GABA transporters is an active area of research, specific allosteric modulators for BGT1 are not as well-characterized as for other transporters like GAT1. tandfonline.com However, the existence of allosteric sites on other SLC6 family members, often located in the extracellular vestibule, suggests that BGT1 may also be susceptible to this form of regulation. tandfonline.comresearchgate.net Allosteric inhibitors can act by blocking access to the orthosteric site or by preventing the conformational changes necessary for the transport cycle. tandfonline.com The development of selective allosteric modulators for BGT1 could provide valuable tools for studying its physiological roles and represent a novel therapeutic strategy. tandfonline.comacs.org
Phosphorylation by Protein Kinases
Regulation by Intracellular Signaling Molecules
The activity of the this compound is tightly controlled by various intracellular signaling molecules that act as second messengers, translating extracellular signals into cellular responses.
Intracellular calcium (Ca²⁺) is a key signaling molecule in the acute regulation of BGT1. nih.govnih.gov Changes in extracellular Ca²⁺ concentrations can lead to rapid alterations in BGT1 activity. researchgate.netphysiology.org In MDCK cells, an increase in extracellular Ca²⁺ leads to a transient rise in intracellular Ca²⁺, which in turn causes a dose-dependent inhibition of BGT1 transport activity. physiology.orgnih.gov This inhibition is associated with the internalization of BGT1 protein from the plasma membrane. physiology.orgnih.gov
Conversely, exposure to a low Ca²⁺ medium can lead to an activation of BGT1 transport. researchgate.net The inhibitory effect of elevated intracellular Ca²⁺ on BGT1 can be mimicked by agents that release calcium from intracellular stores, such as thapsigargin, and by calcium ionophores like ionomycin. physiology.orgnih.gov Furthermore, the signaling pathways initiated by extracellular ATP and adenosine, which also inhibit BGT1, converge on the mobilization of intracellular Ca²⁺. physiology.org Blocking the increase in intracellular Ca²⁺ prevents the inhibitory effects of ATP and adenosine on BGT1 transport, confirming the central role of calcium in this regulatory pathway. physiology.org This Ca²⁺-dependent regulation is likely mediated, at least in part, through the activation of PKC. physiology.orgnih.gov
ATP-Dependent Mechanisms
The regulation of this compound activity is intricately linked to cellular energy status, with ATP playing a multifaceted role. In mammalian cells, particularly in the renal medulla, extracellular ATP and its metabolite adenosine act as acute regulators of the betaine/GABA transporter 1 (BGT1). nih.govphysiology.org Studies using Madin-Darby canine kidney (MDCK) cells, a common model for renal epithelial function, have demonstrated that a 30-minute exposure to ATP leads to a dose-dependent inhibition of BGT1. physiology.orgnih.gov This inhibitory effect is not exclusive to ATP, as adenosine also curtails BGT1 activity. physiology.orgnih.gov
The mechanism underlying this inhibition involves purinergic signaling pathways. ATP interacts with both P2X and P2Y receptors on the cell surface. physiology.orgnih.gov The signaling cascade proceeds through the involvement of an inhibitory G protein and phospholipase C (PLC). physiology.orgnih.gov Activation of this pathway culminates in a rapid increase in intracellular calcium concentration, which is a critical step for the subsequent inhibition of BGT1 transport. physiology.orgnih.gov This increase in calcium is believed to trigger the endocytic removal of BGT1 proteins from the plasma membrane, thereby reducing the cell's capacity for betaine uptake. physiology.orgnih.gov This rapid downregulation is particularly relevant in response to a decrease in extracellular osmolarity, providing a swift mechanism to prevent excessive osmolyte accumulation. physiology.org
In contrast to the inhibitory role of extracellular ATP in mammalian cells, many prokaryotic organisms utilize ATP-dependent transporters for the active uptake of betaine. ontosight.ai These transporters, which belong to the ATP-binding cassette (ABC) superfamily, harness the energy from ATP hydrolysis to move betaine into the cell against a significant concentration gradient. ontosight.aiubc.ca Prominent examples include the ProU system in Escherichia coli and Salmonella typhimurium, and the GbuABC and OpuA systems in Listeria monocytogenes and Bacillus subtilis, respectively. ubc.caasm.orgasm.orgoup.com The ProU operon, for instance, encodes for components that couple ATP hydrolysis to the transport process. ubc.ca Similarly, the OpuA and OpuC transporters in B. subtilis utilize two molecules of ATP to import one molecule of glycine betaine. uni-marburg.de These ATP-driven systems are crucial for bacterial survival in high osmolarity environments, enabling the rapid accumulation of compatible osmolytes to maintain cell turgor and integrity. asm.orgoup.com
Table 1: Research Findings on ATP-Dependent Regulation of this compound
| Organism/Cell Line | Transporter | Effect of ATP | Mechanism | Reference |
|---|---|---|---|---|
| MDCK cells | BGT1 | Inhibition | Extracellular ATP acts via P2 receptors, inhibitory G protein, and PLC, leading to increased intracellular Ca2+ and endocytosis of BGT1. | physiology.orgnih.gov |
| Escherichia coli | ProU | Activation/Energy Source | ATP hydrolysis provides the energy for betaine transport against its concentration gradient. | ubc.ca |
| Listeria monocytogenes | GbuABC | Activation/Energy Source | An ATP-dependent transport system for glycine betaine uptake. | asm.orgasm.org |
| Bacillus subtilis | OpuA | Activation/Energy Source | An ABC transporter that uses ATP hydrolysis to fuel betaine import. | uni-marburg.de |
Nitric Oxide Modulation
Nitric oxide (NO), a versatile signaling molecule, has been identified as a significant modulator of this compound activity, particularly in the context of osmotic stress in the kidney. sapub.orgsapub.org In the renal medulla, where cells are exposed to hypertonic conditions, NO is produced and plays a role in the adaptive response. nih.govsapub.org Studies on MDCK cells have shown that the application of NO donors, such as nitroprusside, can significantly increase the transport activity of BGT1. sapub.orgsapub.org This stimulation of BGT1 activity by NO occurs during both the early and later phases of hypertonic adaptation. sapub.orgsapub.org
However, the regulatory role of NO on the this compound may be complex. nih.govresearchgate.net While NO directly stimulates the trafficking of BGT1 to the plasma membrane, there is also evidence suggesting that it can indirectly influence the expression of the transporter. nih.govresearchgate.net Some research has indicated that nitric oxide may inhibit the transcriptional activity of the tonicity-responsive enhancer binding protein (TonEBP/NFAT5), a key transcription factor that upregulates the BGT1 gene in response to hypertonicity. nih.govresearchgate.net This suggests a dual-level control, where NO provides an acute upregulation of transport capacity through protein trafficking while potentially exerting a moderating effect on the long-term transcriptional response. nih.gov Furthermore, betaine itself has been observed to decrease lipopolysaccharide-induced NO production in microglial cells, hinting at a feedback loop where the transported osmolyte can influence the levels of its own modulator. pasteur.ac.ir In porcine intestinal epithelial cells, betaine supplementation was found to reduce the increase in NO levels caused by hyperosmotic stress. mdpi.com
Table 2: Research Findings on Nitric Oxide Modulation of this compound
| Cell Type | Experimental Condition | Effect on BGT1 | Observed Mechanism | Reference |
|---|---|---|---|---|
| MDCK cells | Hypertonic medium + Nitroprusside (NO donor) | Increased transport activity | Accelerated insertion of BGT1 protein into the plasma membrane. | sapub.orgsapub.org |
| Renal medullary cells | Hypertonic extracellular NaCl | Upregulation of BGT1 transport | Increased delivery of BGT1 protein to the plasma membrane. | nih.gov |
| Porcine intestinal epithelial cells (IPEC-J2) | Hyperosmolar medium + Betaine | Reduced NO release | Betaine supplementation attenuated the hyperosmotic stress-induced increase in NO. | mdpi.com |
| Microglial cells | Lipopolysaccharide + Betaine | Decreased NO production | Betaine inhibited NO release in a dose-dependent manner. | pasteur.ac.ir |
Cross-Regulation with Other Osmolyte Transport Systems
The regulation of the this compound is not an isolated process but is integrated with the control of other osmolyte transport systems, ensuring a coordinated cellular response to osmotic stress. A key player in this cross-regulation is the transcription factor TonEBP/NFAT5. nih.gov This protein is a master regulator of the cellular response to hypertonicity and controls the expression of several genes involved in osmoprotection. nih.gov Besides the BGT1 gene, TonEBP/NFAT5 also regulates the genes for the sodium/myo-inositol cotransporter 1 (SMIT1) and the taurine (B1682933) transporter (TAUT). nih.gov This coordinated transcriptional control ensures that the cell can accumulate a diverse pool of organic osmolytes, including betaine, myo-inositol, and taurine, to effectively counteract hyperosmotic conditions. nih.gov
There is also evidence of functional interplay and cross-regulation at the transporter level. For example, in porcine intestinal epithelial cells subjected to hyperosmotic stress, the gene expression of TAUT and SMIT transporters was modulated in the presence of betaine. mdpi.com The addition of betaine to the hyperosmolar medium led to a quicker decrease in the expression of these two transporters, while simultaneously inducing a faster and higher increase in BGT1 transporter expression. mdpi.com This suggests a hierarchical or preferential regulation where the availability of one osmolyte can influence the expression of transporters for others.
Furthermore, direct interactions between different transporter systems have been observed. In squid motor neurons, while GABA does not directly activate the betaine-induced current, it can reversibly reduce the response to betaine, indicating a modulatory interaction between the this compound and GABA transport mechanisms in these cells. physiology.org The expression of BGT1 itself can be influenced by the activity of other transporters. For instance, seizure activity, which alters the levels of the organic osmolyte taurine and increases the expression of the SMIT, also affects BGT1 mRNA expression in the hippocampus. nih.gov This highlights the interconnected nature of osmolyte and neurotransmitter transporter regulation in the brain. nih.gov In bacteria like Listeria monocytogenes, multiple transporters with different affinities and regulatory mechanisms, such as the secondary transporter BetL and the ATP-dependent Gbu system, coexist to ensure efficient betaine uptake under various environmental conditions, and their expression can be influenced by the presence of other osmolytes like carnitine. asm.org
Betaine transporters are integral membrane proteins that facilitate the movement of betaine (N,N,N-trimethylglycine) across cell membranes. Betaine is a zwitterionic compound that plays crucial roles in various physiological processes, primarily acting as an organic osmolyte and a methyl group donor. Betaine transporters are essential for regulating intracellular betaine concentrations, thereby contributing to cell volume homeostasis, protecting against osmotic stress, and participating in metabolic pathways. Studies in various non-human models have provided significant insights into the diverse functions and regulatory mechanisms of these transporters.
Physiological and Pathophysiological Relevance of Betaine Transporters Non Human Models
Role in Osmoregulation and Cell Volume Homeostasis
Betaine's function as a compatible organic osmolyte is critical for cells exposed to hypertonic environments. By accumulating betaine (B1666868), cells can increase their intracellular osmotic pressure without disrupting protein function, thereby maintaining cell volume and protecting against the damaging effects of high salt or urea (B33335) concentrations. This process is heavily reliant on the activity of specific betaine transporters.
Embryonic Development and Osmoprotection (e.g., Mouse Preimplantation Embryos)
Betaine Transporters in Metabolic Processes
Beyond its role in osmoregulation, betaine is a crucial methyl donor, particularly in the liver. Betaine transporters facilitate the uptake of betaine for its participation in metabolic pathways.
Interplay with Homocysteine Metabolism Pathways
Betaine serves as a methyl donor in the remethylation of homocysteine to methionine, a process primarily catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govportlandpress.com This pathway is an alternative to the folate-dependent remethylation pathway and is particularly important in the liver and kidney. nih.govportlandpress.com
Studies in animal models of hyperhomocysteinaemia (HHcy), a condition characterized by elevated homocysteine levels, have revealed an interplay involving betaine transporters. In a mouse model of cystathionine (B15957) β-synthase (CBS) deficiency, a genetic cause of HHcy, betaine concentrations were decreased in plasma, liver, heart, and brain, but were conserved in the kidney. portlandpress.comportlandpress.com This conservation in the kidney was potentially attributed to an increased gene expression of SLC6A12, which codes for BGT1, suggesting a compensatory mechanism to maintain betaine levels in this organ, likely due to its crucial role as an osmolyte. portlandpress.comportlandpress.com
In a diet-induced HHcy rat model, betaine levels were decreased in the liver, brain, and heart. portlandpress.comportlandpress.com These findings indicate that chronic HHcy can lead to a global depletion of the body's betaine pool, although the kidney may employ mechanisms, possibly involving BGT1 upregulation, to preserve betaine concentrations. portlandpress.comportlandpress.com
Functional Considerations in Neural Systems (Non-Human Models)
The presence and function of betaine transporters in the neural systems of non-human models have been a subject of research, though their precise roles are still being elucidated.
Expression and Localization in Animal Brain Tissues (e.g., Mouse, Monkey)
The expression and localization of BGT1 in the mammalian brain are not fully defined and have been considered contentious. researchgate.netfrontiersin.org While BGT1 mRNA is present in the brain, its levels are generally low compared to other GABA transporters like GAT1. nih.govnih.govnih.gov Studies in mice indicate that BGT1 protein and mRNA are predominantly expressed in the liver, with lower levels in the kidneys and some presence in the leptomeninges (membranes covering the brain and spinal cord). nih.govphysiology.org Brain parenchyma, brain blood vessels, ependymal cells, the renal cortex, and the intestine showed virtually no BGT1 expression in 1- to 3-month-old mice. physiology.org
Immunocytochemical studies in Macaca fascicularis monkeys have reported BGT1 protein in the cerebral neocortex and hippocampus, including in pyramidal neurons. frontiersin.orgnih.gov However, the specificity of some antibodies used in earlier studies has been questioned due to the lack of knockout animal controls. nih.gov Data from cultured astrocytes and astrocytoma lines have suggested BGT1 expression at the blood-brain barrier and brain endothelium. frontiersin.org
Potential Role in GABA Homeostasis and Neuronal Excitability
BGT1 is known to transport both betaine and GABA, although its affinity for GABA is reported to be lower than that of other high-affinity GABA transporters like GAT1 and GAT3. nih.govmdpi.comfrontiersin.orgresearchgate.net Given that GABA is the major inhibitory neurotransmitter in the mammalian brain, transporters that regulate its extracellular levels are crucial for controlling neuronal excitability. genecards.orgnih.govresearchgate.netmdpi.com
While BGT1 has been proposed to play a role in controlling brain excitability and potentially serve as a target for anticonvulsive drugs, this hypothesis is controversial. nih.govresearchgate.net The very low expression levels of BGT1 relative to other GABA transporters in the brain, coupled with its primary location at the brain surface in the leptomeninges, suggest a limited direct impact on synaptic GABA uptake in the brain parenchyma. nih.govnih.govnih.gov
However, some studies suggest potential indirect roles or roles in specific conditions. For instance, upregulation of BGT1 has been observed in the rat hippocampus following kainate-induced neuronal injury. frontiersin.org Additionally, betaine itself has been shown to modulate GABA uptake by GAT1, the predominant neuronal GABA transporter, in a sodium-dependent manner in Xenopus laevis oocytes expressing rat GAT1. nih.gov This modulation appears to be a selective inhibition of GAT1-mediated GABA uptake at low GABA concentrations and was not observed for BGT1. nih.gov
Studies using BGT1 knockout mice have generally shown no altered seizure susceptibility in various seizure threshold models, including corneal kindling and tests involving chemical convulsants. frontiersin.orgnih.gov This lack of phenotype in BGT1-deficient mice further supports the notion that BGT1 may not play a significant role in controlling seizure susceptibility under normal conditions, possibly due to its low expression levels in the brain compared to GAT1. nih.govnih.gov
Interaction with Other Neurotransmitter Transporters
Betaine transporters, as members of the SLC6 family, share structural similarities with other neurotransmitter transporters, including those for GABA, norepinephrine, serotonin, and dopamine. frontiersin.orgresearchgate.netannualreviews.org While BGT1 is known to transport both betaine and GABA, its potential direct interactions or modulatory effects on the transport activity of other neurotransmitter transporters, beyond the observed modulation of GAT1 by betaine itself nih.gov, are areas of ongoing research.
The structural similarities within the SLC6 family suggest potential for interaction or overlap in substrate recognition or regulatory mechanisms, although the precise nature and physiological relevance of such interactions involving BGT1 and other neurotransmitter transporters in non-human models require further investigation. frontiersin.orgresearchgate.net
Betaine Transport in Squid Motor Neurons
Squid motor neurons, particularly those in the giant fiber lobe of species like Lolliguncula brevis, have been used as models to study betaine transport. royalsocietypublishing.orgphysiology.orggrafiati.comresearchgate.net Marine invertebrates, including squids, accumulate organic osmolytes like betaine to maintain cell volume and prevent water loss in high-salinity environments. physiology.orggrafiati.comresearchgate.net
Studies in squid motor neurons have characterized a sodium-dependent betaine transporter that also exhibits chloride channel properties. royalsocietypublishing.orgphysiology.orggrafiati.com Betaine uptake in these neurons is dependent on both sodium and chloride ions. physiology.orggrafiati.comresearchgate.net Electrophysiological studies using voltage-clamp techniques have shown that betaine activates a large, chloride-selective current that is dependent on sodium. physiology.orggrafiati.com This transporter is capable of operating in an uncoupled mode, allowing for large ion channel-like fluxes carried by chloride. physiology.org
The this compound in squid motor neurons is reversibly blocked by substances like niflumic acid and partially inhibited by SITS. physiology.orggrafiati.comresearchgate.net While structurally related to vertebrate GABA transporters, GABA did not directly activate the betaine-induced current in squid motor neurons but did reversibly reduce betaine responses. physiology.orggrafiati.com Osmolarity changes also influence the this compound in squid, with increased chloride currents observed in hypertonic solutions when combined with betaine. physiology.orggrafiati.com This suggests a role for the this compound in both volume regulation and excitability in these neurons in response to osmotic stress. physiology.orggrafiati.comresearchgate.net
Data on Betaine Uptake in Squid Giant Fiber Lobe Motor Neurons:
| Condition | Betaine Uptake Rate (fmoles/µg protein/min) |
| Normal Artificial Seawater | 7.7 |
| + 100 µM Niflumic Acid | ~1.155 (85% inhibition) |
| Hypotonic Seawater | ~0.385 (95% inhibition) |
Note: Data derived from reported inhibition percentages researchgate.net.
This compound Involvement in Animal Disease Models
Research using animal models has explored the potential involvement of betaine transporters in various disease states, particularly those affecting the nervous system and conditions related to osmotic stress or metabolic imbalances.
As mentioned earlier, BGT1's role in maintaining betaine levels in the kidney has been observed in mouse models of hyperhomocysteinaemia. portlandpress.comportlandpress.com
In the context of neurological disorders, the potential link between betaine transporters and conditions like epilepsy has been investigated. While BGT1 transports GABA and is present in the brain, studies in BGT1 knockout mice have not demonstrated altered seizure susceptibility under various experimental paradigms. frontiersin.orgnih.gov This suggests that BGT1 may not be a primary determinant of seizure threshold in mice under normal conditions. nih.govnih.gov However, some investigational drugs that inhibit both GAT1 and BGT1 have shown anticonvulsant effects in animal models, leading to speculation about a synergistic effect, although the precise contribution of BGT1 inhibition remains debated due to its low expression. researchgate.netnih.govnih.govias.ac.in
Betaine itself has shown potential therapeutic effects in animal models of neurodegenerative diseases, including Alzheimer's disease (AD). noldus.comresearchgate.netnih.gov In a mouse model injected with amyloid-beta peptide, betaine treatment prevented cognitive impairment and reduced oxidative stress markers. noldus.comnih.gov Inhibition of GAT2/BGT-1 (referred to as GAT2/BGT-1 in this context, though BGT1 is SLC6A12 and GAT2 is SLC6A13, highlighting potential historical nomenclature differences or species-specific variations) with NNC 05-2090 reduced the protective effects of betaine on cognitive impairment, suggesting that betaine transport via this transporter might be involved in its cognitive benefits in this AD model. noldus.comnih.gov However, the antioxidant effects of betaine in this model did not appear to require GAT2/BGT-1 function. nih.gov
Betaine has also been associated with neuroprotective roles in animal models of post-traumatic syringomyelia and neuropathic pain. researchgate.netescholarship.org While the direct involvement of betaine transporters in these specific protective effects requires further elucidation, these findings highlight the broader therapeutic potential of betaine and indirectly suggest the importance of its transport into relevant tissues.
In models of Listeria monocytogenes infection, a bacterium that can cause foodborne illness, the resistance to osmotic stress in the gastrointestinal tract has been linked to the activation of the carnitine transporter opuC. researchgate.net Deletion of glycine (B1666218) this compound genes (gbu and betL) in L. monocytogenes did not appear to significantly affect virulence in animal infection models, suggesting that while betaine transport is important for this bacterium's osmoregulation, other mechanisms, like carnitine transport, may be more critical for survival in the host's gastrointestinal environment. researchgate.net
Models of Hepatic Dysfunction (e.g., Fatty Liver)
The liver is a primary site of betaine metabolism and transport, with a high abundance of betaine transporters compared to many other organs. A specific this compound, likely BGT1 (SLC6A12), mediates the cellular uptake of betaine from plasma into hepatocytes. fishersci.secycpeptmpdb.commpg.de Research in animal models of hepatic dysfunction, particularly non-alcoholic fatty liver disease (NAFLD), has highlighted the protective role of betaine, intricately linked to its transport and metabolic functions.
Studies in high-fat diet (HFD) mouse models, commonly used to induce features of NAFLD, have shown that betaine treatment can significantly improve hepatic steatosis and insulin (B600854) resistance. fishersci.cauni.luguidetopharmacology.org Betaine supplementation has been observed to decrease hepatic lipid accumulation by influencing various pathways, including slowing lipogenesis and enhancing lipophagy. rmreagents.com This involves the modulation of gene expression related to fatty acid oxidation, such as PPARα and AMPK, and genes involved in triglyceride transport like MTTP. guidetopharmacology.orgrmreagents.comguidetopharmacology.org Furthermore, betaine treatment has been shown to reverse the inhibition of hepatic insulin signaling observed in these mouse models. fishersci.ca
Data from animal models of NAFLD suggest that betaine deficiency is correlated with increased disease severity. rmreagents.com While the precise mechanisms by which betaine transporters are regulated in these models are still under investigation, the high expression of BGT1 in the liver underscores its importance in maintaining hepatic betaine levels necessary for normal liver function and for exerting protective effects against lipid accumulation and insulin resistance. fishersci.secycpeptmpdb.com
Models of Renal Stress
Betaine serves as a critical organic osmolyte in the kidney, where it accumulates in cells of the renal medulla to protect against the high extracellular solute concentrations encountered in this region. fishersci.secycpeptmpdb.comuni.luabertay.ac.uk The uptake of betaine in kidney cells is primarily mediated by the betaine/GABA transporter 1 (BGT1, SLC6A12), and its expression is significantly upregulated under hyperosmotic stress. fishersci.seuni.luabertay.ac.uk
In spontaneously hypertensive rats (SHRs), a model for genetic hypertension, lower concentrations of betaine were observed in the renal medulla compared to normotensive Wistar-Kyoto (WKY) rats. mpg.de This decrease in renal betaine was associated with a higher rate of urinary betaine excretion in SHRs. mpg.de While there was a tendency for higher SLC6A12 mRNA expression in the renal cortex of SHRs, no significant differences in the protein levels of SLC6A12 or SLC6A20 were found between SHR and WKY rats. mpg.deuni.lu This suggests that altered betaine handling in the kidneys of hypertensive rats may contribute to reduced tissue betaine levels.
Further research in a rat model of high fructose-induced renal injury demonstrated that betaine supplementation offered protective effects against kidney damage. massbank.eu This protection included improved renal dysfunction and a reduction in tubular injury. massbank.eu Betaine treatment was also shown to restore the levels of various renal transporters, including the increased levels of glucose transporter 9 (GLUT9) and renal-specific transporter (RST) in the renal brush border membrane, and the decreased levels of organic anion transporter 1 (OAT1) and ATP-binding cassette transporter 2 (ABCG2) in the renal cortex in this model. massbank.eu These beneficial effects were linked to the anti-inflammatory actions of betaine. massbank.eu
In non-human primate and mouse models of type 2 diabetes mellitus, increased urinary excretion of betaine was observed. This finding suggests impaired reabsorption of betaine in the kidney proximal tubules, potentially due to reduced activity or expression of the SLC6A20 transporter. Indeed, studies in these models showed significantly reduced mRNA levels of SLC6A20 in the kidneys of diabetic monkeys and mice. This highlights the role of specific betaine transporters like SLC6A20 in maintaining betaine homeostasis in the kidney and how their dysfunction can contribute to renal complications in metabolic diseases.
Neurological Disorder Models (e.g., Post-Traumatic Syringomyelia)
Betaine and its transporters have been implicated in neuroprotective roles in various animal models of neurological disorders. The betaine/GABA transporter 1 (BGT1, SLC6A12) is present in the central nervous system, notably in astrocytes and some neurons, where it mediates the uptake of both betaine and GABA. BGT1 in mice exhibits a higher affinity for betaine compared to GABA, leading to preferential betaine transport when available, particularly under conditions of osmotic stress.
In a rat model of post-traumatic syringomyelia (PTSM), characterized by the formation of fluid-filled cysts in the spinal cord, BGT1 was found to be primarily expressed in astrocytes located in the vicinity of the syrinxes. In vitro studies using astrocytes demonstrated that these cells utilize BGT1 to take up betaine, which helps regulate cell volume under hypertonic conditions, suggesting an osmoprotective role for betaine and BGT1 in the context of the osmotic disturbances observed in syringomyelia. Furthermore, the use of BGT1 inhibitors was shown to reverse the osmoprotective effects of betaine in vitro.
Research in a mouse model of Alzheimer's disease (induced by amyloid β peptide injection) explored the effects of betaine on cognitive impairment and oxidative stress. Betaine treatment was found to prevent cognitive deficits and reduce oxidative stress markers in the brain. Importantly, inhibiting GAT2/BGT-1 activity reduced the protective effects of betaine on cognitive impairment, indicating that the transport of betaine via BGT-1 is involved in mediating these cognitive benefits. Studies also suggest that intracellular betaine concentrations in the mouse hippocampus can significantly exceed extracellular levels, especially under osmotic stress, supporting the active transport of betaine into nervous tissue via BGT-1.
Heat Stress Adaptation in Animal Models
Betaine's role as an osmolyte is particularly relevant in the context of heat stress, where maintaining cellular water balance is crucial for survival and performance. In various animal models, betaine has been shown to enhance tolerance to heat stress.
Chronic betaine intake has been reported to reduce core body temperature, decrease mortality rates, and lower markers of inflammation in several animal species exposed to heat stress conditions. Beyond systemic effects, betaine helps preserve the integrity and function of enterocytes during thermal and hypertonic stress, which can reduce exercise-induced gut permeability in animal models.
Detailed research findings illustrate the impact of betaine supplementation on cellular responses to heat stress. For instance, in goats subjected to heat stress, betaine supplementation led to significantly lower expression levels of heat shock proteins (HSP60, HSP70, and HSP90) compared to unsupplemented animals. This suggests that betaine effectively mitigates cellular stress responses induced by heat, potentially allowing cells to function more effectively under challenging thermal conditions.
Betaine supplementation has also been shown to improve performance parameters in livestock exposed to heat stress. Studies in poultry and swine have reported benefits such as enhanced egg production and improved weight gain under hot and humid conditions. These effects are attributed, in part, to betaine's ability to help maintain osmotic balance at the cellular level. The increased abundance of betaine transporters under osmotic stress further supports the mechanism by which cells enhance betaine uptake to cope with the challenges posed by heat stress.
The following table summarizes key findings related to betaine transporters in non-human models:
| Model System | This compound(s) Involved | Key Findings Related to Transporter/Betaine Function | Relevant Betaine/Metabolite Changes |
| Hepatic Dysfunction (Fatty Liver) | BGT1 (SLC6A12) | Mediates betaine uptake into hepatocytes; high abundance in liver. fishersci.secycpeptmpdb.commpg.de Betaine treatment improves steatosis and insulin resistance, influencing lipid metabolism pathways. fishersci.cauni.luguidetopharmacology.orgrmreagents.com | Betaine deficiency associated with increased disease severity. rmreagents.com Hepatic betaine content decreased in fatty liver models and increased with betaine treatment. fishersci.ca |
| Renal Stress | BGT1 (SLC6A12), SLC6A20 | BGT1 mediates osmoprotective betaine uptake in renal medulla, upregulated by hyperosmotic stress. fishersci.seuni.luabertay.ac.uk SLC6A20 involved in betaine reabsorption in proximal tubules. | Lower renal medulla betaine in hypertensive rats with higher urinary excretion. mpg.de Increased urinary betaine in diabetic models with reduced renal SLC6A20 mRNA. |
| Neurological Disorders | BGT1 (SLC6A12) | Expressed in astrocytes near syrinxes in PTSM model; mediates osmoprotective uptake in astrocytes. Involved in preventing cognitive impairment in AD model. | Intracellular betaine can exceed extracellular levels in hippocampus under osmotic stress. |
| Heat Stress Adaptation | Betaine transporters (general) | Abundance increases under osmotic stress. Facilitate betaine uptake for osmoprotection during heat stress. | Betaine supplementation reduces core temperature, mortality, and inflammation. Reduces HSP expression. |
Data Table: Illustrative Findings in Animal Models
| Model Type | Animal Model | Condition/Treatment | Observed Effect on Betaine/Transporter | Key Physiological Outcome | Source |
| Hepatic | Mouse (HFD) | Betaine treatment | Increased hepatic betaine content. fishersci.ca | Improved hepatic steatosis and insulin resistance. fishersci.ca Reduced hepatic lipid accumulation. guidetopharmacology.orgrmreagents.com | fishersci.caguidetopharmacology.orgrmreagents.com |
| Renal | Rat (SHR vs. WKY) | Genetic Hypertension | Lower betaine in renal medulla of SHRs; higher urinary betaine excretion in SHRs. mpg.de | Associated with hypertension and potential kidney injury. mpg.de | mpg.de |
| Renal | Rat (High Fructose-induced injury) | Betaine supplementation | Restoration of certain renal transporter levels (GLUT9, RST, OAT1, ABCG2). massbank.eu | Protection against renal dysfunction and tubular injury. massbank.eu | massbank.eu |
| Renal | Non-human primate & Mouse (Type 2 Diabetes) | Diabetic state | Increased urinary betaine excretion; reduced renal SLC6A20 mRNA. | Suggests defective renal reabsorption and potential indicator of kidney health. | |
| Neurological | Rat (Post-traumatic Syringomyelia) | Injury leading to syrinx formation | BGT1 primarily expressed in astrocytes near syrinxes. Mediates osmoprotective uptake in vitro. | Implicated in osmoregulation in the injured spinal cord. | |
| Neurological | Mouse (Amyloid β peptide-injected) | Betaine treatment | Transport via BGT-1 involved in cognitive effects. | Prevention of cognitive impairment; reduction of oxidative stress. | |
| Heat Stress | Goat | Heat stress + Betaine supplementation | Not directly measured in source, but betaine uptake implied by protective effects. | Reduced expression of HSP60, HSP70, HSP90. Combats cellular heat stress. | |
| Heat Stress | Broiler Chickens, Sheep, Goats (Heat Stress) | Chronic Betaine Intake | Not directly measured in sources, but betaine uptake implied by systemic effects. | Reduced core temperature, mortality, inflammation markers. Altered blood chemistry. | |
| Heat Stress | Poultry, Swine (Heat Stress) | Betaine Supplementation | Not directly measured in sources, but betaine uptake implied by performance benefits. | Improved performance (egg production, weight gain). Helps maintain osmotic balance. |
Advanced Research Methodologies in Betaine Transporter Studies
Structural Biology Approaches
Structural biology techniques aim to determine the three-dimensional arrangement of atoms within a protein, offering a static snapshot that is crucial for understanding function.
X-ray Crystallography for Atomic Resolution Structures
X-ray crystallography is a powerful technique used to determine the atomic-resolution structure of proteins by analyzing the diffraction pattern produced when X-rays interact with protein crystals. This method has been instrumental in providing detailed views of betaine (B1666868) transporters, such as BetP from Corynebacterium glutamicum, in various conformational states. pnas.orgnih.govnih.govembopress.orgmpg.decreative-biostructure.com
Data from X-ray crystallography studies have provided atomic details about the interaction of BetP with lipids, highlighting the functional impact of lipids on the transporter's structure and osmoregulation. embopress.org
Cryo-Electron Microscopy (Cryo-EM) for Conformational States
Cryo-EM has emerged as a vital technique for determining the structures of membrane proteins, including transporters, often overcoming challenges associated with protein crystallization. creative-biostructure.comnih.govnih.govcore.ac.uk Unlike traditional electron microscopy, cryo-EM involves flash-freezing protein samples in a thin layer of vitreous ice, preserving their native structure and allowing visualization in different conformational states. nih.govcore.ac.uk Single-particle cryo-EM, in particular, enables the determination of high-resolution structures from a heterogeneous population of particles, making it suitable for studying dynamic proteins like transporters that transition between multiple conformations. nih.govmeduniwien.ac.atasm.orguni-frankfurt.de
Cryo-EM has been applied to study betaine transporters such as BetT and BGT1, providing structural information on their oligomeric state (e.g., trimeric) and conformational changes upon substrate binding. nih.govnih.govasm.org For example, cryo-EM structures of BetT have revealed its domain-swapped trimeric architecture and conformational states in the apo and choline-bound forms. nih.govnih.gov This technique is valuable for capturing different states along the transport pathway, complementing the information obtained from X-ray crystallography. nih.govnih.govmeduniwien.ac.atuni-muenchen.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics
While X-ray crystallography and cryo-EM provide static structures, NMR spectroscopy offers insights into the dynamics and flexibility of proteins in solution or lipid environments. core.ac.ukrupress.orgacs.org NMR can probe protein structure, interactions, and conformational changes over various timescales, providing information that is difficult to obtain from static structural methods. rupress.orgacs.org
Although obtaining high-resolution NMR data for large membrane proteins can be challenging, solid-state NMR is being developed and applied to study membrane transporters in lipid bilayers, providing residue-specific structural restraints and information on dynamics. core.ac.uknih.gov NMR has been used to investigate the dynamics of related transporters, such as LeuT, a homologue of some betaine transporters, to understand how substrate and ion binding affect conformational states. nih.gov While direct high-resolution NMR studies specifically on betaine transporters are less common in the provided results compared to crystallography and cryo-EM, the principles and advancements in NMR for membrane proteins are applicable to studying their dynamic behavior. core.ac.ukrupress.orgacs.orgnih.govosti.gov NMR spectroscopy can also be used to identify and quantify accumulated osmolytes like betaine in cells under stress. asm.org
Computational Modeling and Simulations
Computational methods provide a complementary approach to experimental techniques, allowing researchers to simulate protein behavior, predict structures, and analyze interactions at an atomic level.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools that simulate the movement of atoms and molecules over time, providing insights into protein dynamics, conformational changes, and interactions with substrates, ions, and lipids in a near-physiological environment. researchgate.netpnas.orgrupress.orgembopress.orgnih.govfrontiersin.orgacs.orgnih.govresearchgate.netnih.gov MD simulations can be used to explore the transitions between different conformational states observed in static structures, investigate the process of substrate and ion binding, and assess the stability of protein-ligand complexes. researchgate.netpnas.orgnih.govfrontiersin.orgacs.orgnih.gov
MD simulations have been extensively used in betaine transporter studies, particularly for BetP and BGT1. researchgate.netpnas.orgembopress.orgnih.govfrontiersin.orgacs.orgnih.govresearchgate.net These simulations have helped to understand the sequential formation of substrate and sodium-binding sites in BetP, the role of water molecules in coupling, and the interdependent binding of betaine and sodium ions. mpg.deresearchgate.net MD simulations have also been used to design mutant transporters to study the role of specific residues or protein domains, such as the trimerization interface in BetP. embopress.orgnih.gov For BGT1, MD simulations have been employed to predict binding modes of inhibitors and to understand the interactions between the transporter and its ligands. nih.govfrontiersin.orgacs.orgresearchgate.net
In Silico Mutagenesis and Docking Studies
In silico mutagenesis and docking studies are computational techniques used to predict the effects of mutations on protein structure and function and to model the binding of ligands to a protein, respectively. embopress.orgnih.govfrontiersin.orgacs.orgnih.govresearchgate.netnih.govcore.ac.ukfrontiersin.orgnih.govmdpi.com
In silico mutagenesis involves computationally introducing mutations into a protein structure to predict changes in stability, binding affinity, or interactions. embopress.orgnih.govfrontiersin.org This can guide experimental mutagenesis studies by identifying key residues likely involved in substrate binding, ion coupling, or conformational changes. embopress.orgfrontiersin.orgnih.govnih.govnih.gov For BetP, in silico alanine-scanning mutagenesis has been used to identify residues important for trimerization and regulation. embopress.orgnih.gov For BGT1, in silico mutagenesis, guided by docking and MD simulations, has helped identify residues crucial for inhibitor binding and selectivity. frontiersin.orgnih.govnih.gov
Docking studies predict the preferred orientation and binding affinity of a ligand within a protein's binding site based on their chemical properties and structural compatibility. nanion.denih.govfrontiersin.orgacs.orgresearchgate.netcore.ac.uknih.govmdpi.com This is particularly useful in the context of betaine transporters for understanding how betaine, other substrates, or inhibitors bind to the transporter. nanion.denih.govfrontiersin.orgacs.orgresearchgate.netmdpi.com Docking studies have been used to propose binding hypotheses for betaine and inhibitors in BGT1, suggesting interactions with specific residues within the binding pocket. nih.govfrontiersin.orgacs.orgresearchgate.netnih.gov These computational predictions are often validated by experimental techniques, such as site-directed mutagenesis and functional assays. frontiersin.orgacs.orgnih.govnih.gov
Table: Compound Names and PubChem CIDs
Prediction of Substrate and Ion Binding Sites
Predicting the specific locations where betaine and coupling ions bind to the transporter is a critical step in understanding the transport mechanism. Computational methods, such as molecular dynamics simulations, are valuable tools for this purpose. For example, molecular dynamics simulations of the Corynebacterium glutamicum betaine symporter BetP, which has a LeuT-like fold, have been used to suggest the location of two sodium-binding sites. One site, equivalent to the Na2 site in related transporters, is located between transmembrane helices 1 and 8. pnas.orgpnas.org Based on the structural pseudosymmetry of the LeuT-like fold, a second site (Na1') was hypothesized to be located between helices 3 and 6. pnas.orgpnas.org Simulations indicated that this second sodium site might involve specific residues like threonine and phenylalanine sidechains, as well as a backbone carbonyl and a water molecule. pnas.orgpnas.orgresearchgate.net
Experimental evidence supports these predictions. Mutating residues proposed to be part of the sodium-binding sites in BetP has been shown to increase the apparent Km and Kd for sodium, as measured by techniques like betaine uptake and tryptophan fluorescence. pnas.orgresearchgate.netnih.gov These mutations also diminished transient currents observed using solid supported membrane-based electrophysiology. pnas.orgresearchgate.netnih.gov
For other transporters that interact with betaine, such as the GABA transporter 1 (GAT1), molecular dynamics simulations and docking studies have indicated that betaine binds in the same pocket as GABA. nih.govnanion.de However, betaine forms fewer short-range contacts, which may explain its slower transport rate compared to GABA. nanion.de
Biophysical Techniques for Transport Characterization
A variety of biophysical techniques are employed to characterize the function and kinetics of betaine transporters. These methods provide insights into substrate and ion coupling, transport rates, and conformational changes.
Radioligand Uptake Assays
Radioligand uptake assays are a fundamental method for directly measuring the transport of betaine into cells or reconstituted systems. This technique typically involves using radioactively labeled betaine (e.g., [14C]glycine betaine) and monitoring its accumulation over time. nih.govtandfonline.comasm.org The uptake is measured in cells expressing the transporter or in proteoliposomes containing the purified transporter. nih.govtandfonline.comasm.org By varying the concentrations of betaine and coupling ions (like Na+), researchers can determine transport kinetics, such as the apparent Michaelis constant (Km) and maximum transport velocity (Vmax). researchgate.net Inhibition studies with specific blockers can also be performed using this method. nih.gov
Radiolabeled efflux assays can also be used to study betaine transport, examining the movement of labeled betaine out of cells. nih.gov
Electrophysiological Measurements (e.g., Whole-Cell Patch Clamp, Solid Supported Membrane-Based Electrophysiology)
Electrophysiological techniques are powerful tools for studying the electrogenic nature of betaine transport, particularly for symporters that couple betaine movement to the transport of charged ions like Na+.
Whole-cell patch clamp allows for the measurement of currents across the cell membrane mediated by the transporter. In cells expressing betaine transporters, the addition of betaine can induce inward transport currents that are dependent on the presence of coupling ions like sodium. nih.govphysiology.orgnih.govportlandpress.com These currents can be characterized in terms of their concentration dependence, voltage dependence, and ion dependence. nih.govphysiology.orgnih.gov For instance, studies on the this compound in squid motor neurons using whole-cell voltage clamp have shown betaine-activated, Cl--selective inward currents that are dependent on external Na+. physiology.orgnih.gov The canine betaine-GABA cotransporter BGT-1 expressed in Xenopus laevis oocytes also exhibits transport-associated currents upon the addition of betaine or GABA, in addition to substrate-independent and presteady-state currents. core.ac.uk
Solid supported membrane (SSM)-based electrophysiology is another technique used to study electrogenic transporters. pnas.orgresearchgate.netnih.govresearchgate.netnanion.de Unlike patch clamp, SSM-based electrophysiology does not require living cells; it utilizes transporter proteins reconstituted into artificial membrane vesicles (proteoliposomes) or native membrane preparations adsorbed onto a lipid-coated gold sensor chip. nanion.de A fast solution exchange is used to create a substrate gradient, and the transient currents generated by the movement of charged substrates or ions are measured via capacitive coupling. nanion.de This technique is particularly useful for studying low-turnover transporters and can provide information on transient charge movements associated with the transport cycle. pnas.orgresearchgate.netnih.govresearchgate.netnanion.de SSM-based electrophysiology has been used to measure transient currents generated by BetP in proteoliposomes upon concentration jumps of betaine or sodium. pnas.orgresearchgate.net
Fluorescence-Based Assays (e.g., Tryptophan Fluorescence)
Fluorescence-based assays can be used to monitor conformational changes in betaine transporters upon substrate or ion binding. Changes in the intrinsic fluorescence of tryptophan residues within the protein can report on ligand-induced structural rearrangements. pnas.orgresearchgate.netnih.govnih.govpnas.orgsci-hub.se
For example, tryptophan fluorescence has been used to analyze the affinity of the substrate-binding protein OpuAC from Bacillus subtilis for compatible solutes like glycine (B1666218) betaine and proline betaine. nih.gov Equilibrium binding studies using intrinsic tryptophan fluorescence determined dissociation constants (KD) for these interactions. nih.gov In studies of the BetP transporter, tryptophan fluorescence measurements have been used to assess the apparent Kd for sodium binding. pnas.orgresearchgate.netnih.gov Binding assays using tryptophan fluorescence can be performed with purified transporter protein in proteoliposomes. researchgate.netpnas.org
Proteoliposome and Reconstituted System Analyses
Reconstituting purified betaine transporters into artificial lipid vesicles (proteoliposomes) is a crucial approach that allows for the study of transporter function in a controlled membrane environment, isolated from other cellular components. nih.govtandfonline.comasm.orgresearchgate.netembopress.orgmpg.deresearchgate.net This method involves incorporating the purified transporter protein into preformed liposomes, often followed by detergent removal. researchgate.net
Reconstituted systems are used in conjunction with techniques like radioligand uptake and SSM-based electrophysiology to characterize transport activity, kinetics, and regulation. nih.govtandfonline.comasm.orgresearchgate.netembopress.orgmpg.de For instance, studies on BetP have extensively utilized proteoliposomes to analyze its transport activity in response to osmotic stress and to identify stimuli responsible for activation, such as the rise in cytoplasmic K+ concentration and changes in membrane properties. nih.govresearchgate.netmpg.denih.gov Reconstitution allows for the manipulation of internal and external environments, lipid composition, and the incorporation of ATP-regenerating systems for ABC transporters. nih.govtandfonline.comembopress.orgresearchgate.net
Reconstituted systems have provided valuable data on the osmoregulatory properties of betaine transporters. For the ABC transporter OpuA from Lactococcus lactis, reconstitution in liposomes revealed that osmotic activation is instantaneous, reversible, and dependent on changes in liposome (B1194612) volume, membrane structure, and the fraction of anionic lipids. embopress.org
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are indispensable for studying betaine transporters, enabling the manipulation of gene expression, protein structure, and cellular context.
Key techniques include:
Cloning and Expression: Cloning the gene encoding a this compound into expression vectors allows for its heterologous expression in various host systems, such as Xenopus laevis oocytes, E. coli, or mammalian cell lines. nih.govportlandpress.comcore.ac.uk This facilitates functional characterization in a controlled background.
Site-Directed Mutagenesis: Introducing specific mutations into the transporter gene allows researchers to investigate the role of individual amino acid residues in substrate binding, ion coupling, transport mechanism, and regulation. pnas.orgresearchgate.netnih.govresearchgate.net Mutagenesis studies have been critical in identifying residues involved in sodium binding in BetP. pnas.orgresearchgate.netnih.gov
Gene Knockout/Knockdown: Removing or reducing the expression of the this compound gene in model organisms or cell lines helps to understand its physiological role. For example, studying BetP in a C. glutamicum strain with a betP deletion allows for the characterization of mutant BetP proteins. researchgate.net
Reporter Assays: Linking the expression of the transporter gene to a reporter gene can be used to study transcriptional regulation in response to various stimuli, such as osmotic stress.
Protein Purification and Tagging: Techniques for purifying the this compound protein, often involving affinity tags (e.g., Strep-tag, His-tag), are essential for biochemical and biophysical studies, including reconstitution into proteoliposomes. nih.govmpg.de
Structural Biology Techniques: While not strictly molecular biology, genetic techniques are prerequisite for obtaining sufficient amounts of purified protein for structural studies like X-ray crystallography and electron microscopy, which provide high-resolution insights into transporter architecture and binding sites. pnas.orgresearchgate.netnih.govresearchgate.netnih.gov
These genetic and molecular biology approaches, combined with biophysical techniques, provide a comprehensive toolkit for dissecting the function and regulation of betaine transporters.
Site-Directed Mutagenesis and Functional Characterization
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the amino acid sequence of a this compound. By altering individual residues or small groups of residues, researchers can investigate their roles in substrate binding, transport mechanism, protein folding, and regulation.
Following mutagenesis, the altered transporter is typically expressed in a heterologous system, and its function is characterized using various assays. For example, radioligand uptake assays using tritiated substrates like [³H]GABA are commonly employed to measure the transport activity of mutated betaine/GABA transporter 1 (BGT1) variants. acs.orgfrontiersin.orgnih.gov Fluorometric imaging plate reader (FLIPR) membrane potential assays can also be used to assess transporter function. frontiersin.org
Studies using site-directed mutagenesis have been crucial in identifying key residues involved in the interaction of BGT1 with its substrates and inhibitors. For instance, mutagenesis studies have identified Q299 and E52 in human BGT1 as critical determinants for the activity and selectivity of certain inhibitors. acs.orgfrontiersin.orgnih.gov These residues, which are not conserved in all other GABA transporter subtypes, form crucial interactions with the protonated nitrogen of some bicyclic GABA analogs that act as potent and selective BGT1 inhibitors. frontiersin.org Site-directed mutagenesis has also been used to study the role of N-glycosylation sites in renal betaine transport, revealing that mutations at specific asparagine residues can affect transporter expression and function. portlandpress.com In bacterial systems, mutagenesis has been applied to improve the affinity of transcriptional repressors for betaine, providing insights into the regulation of betaine transport genes. frontiersin.orgfao.org
Gene Expression Analysis (e.g., Quantitative PCR, Nuclear Run-on Assays)
Understanding the regulation of this compound expression is vital for elucidating their physiological roles. Various techniques are employed to quantify this compound mRNA levels and investigate the rate of gene transcription.
Quantitative PCR (qPCR), also known as real-time PCR, is a widely used method for measuring the abundance of specific mRNA transcripts. bio-rad.com This technique involves converting mRNA to cDNA and then amplifying the cDNA using gene-specific primers and a fluorescent reporter system. qPCR allows for sensitive and precise quantification of this compound mRNA levels under different conditions, such as osmotic stress or in response to specific stimuli. nih.govnih.gov For example, qPCR has been used to show that BGT1 mRNA expression is significantly increased in the hippocampus 24 hours after pilocarpine-induced status epilepticus. nih.gov It has also been used to confirm the absence of BGT1 mRNA in knockout mice. nih.gov
Nuclear run-on assays are used to directly measure the rate of gene transcription. bio-rad.com In this technique, isolated nuclei are incubated with labeled nucleotides, allowing engaged RNA polymerases to complete the transcription of genes they are currently transcribing. The labeled RNA is then hybridized to probes specific for the this compound gene, and the amount of hybridization reflects the rate of transcription. Nuclear run-on assays have demonstrated that hypertonicity increases the transcription rate of the this compound gene, contributing to the increased mRNA abundance and transport capacity observed under high-osmolarity conditions. researchgate.net
These gene expression analysis techniques provide valuable insights into the mechanisms regulating this compound levels at the transcriptional level.
Gene Knockout/Knockdown Models (e.g., BGT1-deficient mice)
Genetic manipulation techniques, such as gene knockout and knockdown, are indispensable tools for studying the physiological functions of betaine transporters in living organisms.
Gene knockout involves the targeted deletion or inactivation of a specific gene, resulting in the complete absence of the functional protein. BGT1-deficient mice, for example, have been generated to investigate the in vivo role of this transporter. nih.gov Studies using BGT1 knockout mice have provided insights into its contribution to seizure susceptibility and osmotic homeostasis. Interestingly, initial studies in BGT1 knockout mice showed no altered seizure susceptibility or intolerance to salt treatment under normal conditions, suggesting a potentially redundant role or compensatory mechanisms. frontiersin.orgnih.gov However, other studies using BGT1-deficient mice have indicated a significant resistance to acute liver failure, highlighting a role for BGT1 in hepatic physiology and disease. nih.gov
Gene knockdown, often achieved using techniques like RNA interference (RNAi), reduces the expression levels of a target gene without completely eliminating the protein. This approach can be useful for studying the effects of reduced transporter activity and can sometimes avoid potential compensatory effects that might occur in knockout models. While the provided search results specifically mention BGT1 knockout mice, knockdown approaches are also broadly applicable to studying this compound function in various model systems.
These genetic models are crucial for moving beyond in vitro studies and understanding the complex roles of betaine transporters in the context of a whole organism.
Pharmacological Tools and Inhibitor Development
Pharmacological tools, particularly selective inhibitors, are essential for probing the function of betaine transporters in both in vitro and in vivo settings. The development of such inhibitors involves identifying compounds that interact with the transporter and characterizing their mechanisms of action and selectivity.
Identification and Characterization of Selective this compound Inhibitors
The identification of selective this compound inhibitors is a critical step in understanding the physiological roles of these proteins and exploring their potential as therapeutic targets. High-throughput screening of chemical libraries is a common approach to identify initial hit compounds that can inhibit betaine transport. Subsequent characterization involves determining the potency (e.g., IC₅₀ values), efficacy, and selectivity of these inhibitors against different this compound subtypes and other related transporters (such as other GABA transporters, given the overlap in some transporters like BGT1). acs.org
Assays used for characterization include radioligand uptake assays and fluorescence-based membrane potential assays. acs.orgfrontiersin.orgnih.gov These assays help to determine if an inhibitor is competitive or non-competitive and to understand its binding kinetics. For instance, bicyclo-GABA and its N-methylated analog have been identified as potent and selective competitive inhibitors of human BGT1 using [³H]GABA uptake assays and fluorescence-based membrane potential assays. frontiersin.orgnih.gov Characterization also involves assessing the inhibitor's selectivity profile against other related transporters and receptors, such as GABA receptors, to minimize off-target effects. acs.orgfrontiersin.orgnih.gov
Detailed pharmacological characterization provides crucial information about how inhibitors interact with the transporter and helps to validate them as useful tools for research.
Virtual Screening and De Novo Drug Design Approaches
Computational methods, such as virtual screening and de novo drug design, play an increasingly important role in the discovery and optimization of this compound inhibitors.
Virtual screening involves using computational techniques to screen large databases of chemical compounds for potential inhibitors based on their predicted ability to bind to the transporter. This can be structure-based, utilizing the known or modeled three-dimensional structure of the transporter binding site, or ligand-based, using the properties of known ligands to find similar molecules. uit.no Virtual screening has been successfully applied to identify preferential inhibitors of BGT1. acs.org
De novo drug design approaches aim to generate novel molecular structures from scratch that are predicted to have desired properties, such as high affinity and selectivity for the this compound. europa.eunih.gov These methods often use computational algorithms to build molecules atom by atom or fragment by fragment within the transporter's binding site, optimizing for favorable interactions. uit.no
These computational approaches can significantly accelerate the drug discovery process by prioritizing promising compounds for experimental testing and suggesting novel chemical scaffolds for inhibitor development. fujitsu.com
Application of Pharmacological Probes in Functional Studies
Pharmacological probes, including inhibitors and substrates, are indispensable tools for characterizing the functional properties of betaine transporters in various biological systems. These probes allow researchers to investigate transporter activity, determine kinetic parameters, assess selectivity, and explore the physiological roles of specific betaine transporters. Common functional assays employed include radioligand uptake assays and fluorescence-based membrane potential assays. researchgate.netfrontiersin.orgnih.govacs.org
Detailed research findings highlight the use of various compounds as pharmacological probes for BGT1. For instance, bicyclo-GABA and its N-methylated analog (compound 2) have been identified as potent and selective BGT1 inhibitors. frontiersin.org Studies utilizing cell-based [³H]GABA uptake assays have shown that bicyclo-GABA inhibits BGT1 with an IC₅₀ value of 1.5 µM, while compound 2 shows an IC₅₀ of 9.8 µM. frontiersin.org These compounds were further characterized using fluorescence-based membrane potential assays, demonstrating that they act as competitive inhibitors rather than substrates of BGT1. frontiersin.org Schild analysis for bicyclo-GABA yielded a pK_B value of 6.4, supporting its competitive inhibition profile. frontiersin.org
Another class of BGT1 inhibitors, exemplified by SBV2-114 and EF1502, has revealed an unusual biphasic inhibition profile in cell-based [³H]GABA uptake assays at heterologously expressed BGT1. researchgate.netcore.ac.uknih.govnih.gov SBV2-114 exhibited two IC₅₀ values (4.7 µM and 556 µM) at human BGT1, indicating the presence of high and low-affinity components in its inhibitory activity. researchgate.netcore.ac.uknih.govnih.gov This biphasic profile was also observed for EF1502 and was confirmed in cell lines endogenously expressing BGT1. researchgate.netcore.ac.uknih.gov Mutational studies, particularly focusing on the conserved residue Q299 in BGT1, have been conducted to investigate the molecular basis for this biphasic inhibition. core.ac.uknih.gov
Pharmacological probes are also used to assess the selectivity of betaine transporters. For example, bicyclo-GABA showed a selectivity ratio of 407 for BGT1 over GAT3, while compound 2 had a selectivity ratio of 22. frontiersin.org Compound 9, identified through virtual screening, showed significant inhibitory activity at human BGT1 and GAT3, with approximately 81% and 73% inhibition of GABA uptake at 100 µM, respectively, while having no inhibitory effect at hGAT1. acs.orgnih.gov Mutagenesis studies confirmed that interactions with Glu52 and Gln299 are important for the inhibitory activity of compound 9 at BGT1. acs.orgnih.gov
Radiolabeled substrates also serve as pharmacological probes. [³H]ATPCA (2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid) has been characterized as a radioactive substrate for BGT1 and the creatine (B1669601) transporter (CreaT). nih.govresearchgate.net Using uptake assays, [³H]ATPCA showed selectivity for BGT1 among the four GABA transporters, with K_m and V_max values of 21 µM and 3.6 nmol ATPCA/(min × mg protein), respectively. nih.gov Studies using [³H]ATPCA in mouse cortical cell cultures indicated Na⁺-dependent uptake in neurons that could be inhibited by GABA, ATPCA, and a noncompetitive BGT1 inhibitor, suggesting functional neuronal BGT1. nih.gov
Functional studies using pharmacological probes have also been conducted on betaine transport in other systems. For instance, in Listeria monocytogenes, dimethylglycine, carnitine, and γ-butyrobetaine were found to inhibit glycine betaine uptake, primarily through an ATP-dependent transporter. nih.gov Choline (B1196258) inhibited cold-activated betaine uptake in one strain, suggesting an effect on a Na⁺-betaine symporter. nih.gov In mouse cumulus-oocyte complexes, proline, proline methyl ester (PME), and methionine significantly inhibited betaine transport, indicating they act as competitive inhibitors. oup.com
The application of pharmacological probes in functional studies provides critical data regarding the interaction of compounds with betaine transporters, aiding in the understanding of their transport mechanisms and paving the way for the development of more selective and potent tool compounds. researchgate.netfrontiersin.orgacs.org
| Compound Name | Target Transporter | Assay Type | Key Finding (e.g., IC₅₀, K_m) | Reference |
| Bicyclo-GABA | BGT1 | [³H]GABA uptake assay | IC₅₀ = 1.5 µM | frontiersin.org |
| Compound 2 (N-methylated bicyclo-GABA) | BGT1 | [³H]GABA uptake assay | IC₅₀ = 9.8 µM | frontiersin.org |
| SBV2-114 | BGT1 | [³H]GABA uptake assay | Biphasic IC₅₀: 4.7 µM and 556 µM | researchgate.netcore.ac.uknih.govnih.gov |
| EF1502 | BGT1 | [³H]GABA uptake assay | Biphasic inhibition profile | researchgate.netcore.ac.uknih.gov |
| Compound 9 | BGT1 | [³H]GABA uptake assay | 81% inhibition at 100 µM | acs.orgnih.gov |
| [³H]ATPCA | BGT1 | [³H]ATPCA uptake assay | K_m = 21 µM | nih.gov |
| Dimethylglycine | Glycine Betaine Porter I (L. monocytogenes) | Glycine betaine uptake assay | Inhibitory | nih.gov |
| Carnitine | Glycine Betaine Porter I (L. monocytogenes) | Glycine betaine uptake assay | Inhibitory | nih.gov |
| γ-Butyrobetaine | Glycine Betaine Porter I (L. monocytogenes) | Glycine betaine uptake assay | Inhibitory | nih.gov |
| Proline | This compound (mouse COCs) | [³H]-betaine transport assay | Inhibitory | oup.com |
| Proline methyl ester (PME) | This compound (mouse COCs) | [³H]-betaine transport assay | Inhibitory | oup.com |
| Methionine | This compound (mouse COCs) | [³H]-betaine transport assay | Inhibitory | oup.com |
Comparative Biology and Evolutionary Aspects of Betaine Transporters
Diversification of Betaine (B1666868) Transport Systems Across Kingdoms
Betaine transport systems have diversified considerably across the three domains of life: Bacteria, Archaea, and Eukaryota. This diversification is evident in the variety of transporter families involved and the mechanisms they employ for substrate uptake.
Prokaryotic Betaine Transporters
Prokaryotes, including bacteria and archaea, utilize betaine transporters primarily for osmoregulation, enabling survival in environments with high external osmolarity. Two major families of betaine transporters are prominent in prokaryotes: the ATP-Binding Cassette (ABC) transporters and secondary transporters, particularly those belonging to the Betaine/Carnitine/Choline (B1196258) Transporter (BCCT) family.
ABC transporters, such as the ProU system in Escherichia coli and Salmonella enterica serovar Typhimurium, and the OpuA and OpuC systems in Bacillus subtilis, are high-affinity systems that utilize the energy from ATP hydrolysis to drive substrate uptake. nih.govoup.com These systems typically consist of multiple components, including a substrate-binding protein, transmembrane domains, and nucleotide-binding domains. nih.govnih.gov For example, the OpuB and OpuC systems in Bacillus subtilis are described as binding protein-dependent ABC transport systems, each composed of four components. nih.gov Kinetic analysis has shown that OpuB and OpuC exhibit high affinity for choline, a precursor for glycine (B1666218) betaine synthesis. nih.gov
Secondary transporters, such as those in the BCCT family, are single-component systems that utilize electrochemical gradients, often of sodium ions or protons, to drive betaine uptake. wikipedia.orgcreative-biostructure.commdpi.com Examples include BetP in Corynebacterium glutamicum and BetL in Listeria monocytogenes. nih.govcreative-biostructure.com BetP from Corynebacterium glutamicum is a well-studied example of an osmoregulated symporter in the BCCT family, functioning as both an osmosensor and osmoregulator. creative-biostructure.com BetL in Listeria monocytogenes is a sodium-symporter whose activity is controlled by environmental salinity. nih.govresearchgate.net The BCCT family is widespread among bacteria and also found in Archaea. asm.org These proteins typically contain 10-12 transmembrane helices and transport molecules with a quaternary ammonium (B1175870) group. wikipedia.orgebi.ac.uk
Some prokaryotes may possess multiple betaine transport systems with differing affinities and regulatory mechanisms, allowing for adaptation to varying environmental conditions. nih.govnih.govasm.org For instance, Listeria monocytogenes utilizes the ATP-dependent GbuABC system and the secondary transporter BetL for betaine uptake, each potentially optimized for different salinity ranges and time frames of exposure. nih.govresearchgate.net Similarly, Escherichia coli and Salmonella typhimurium have both low-affinity (constitutive) and high-affinity (inducible) betaine transporters. asm.org
Eukaryotic Betaine Transporters
In eukaryotes, betaine transporters are also involved in osmoregulation, particularly in organs like the kidney, but they can also have roles in other processes such as nutrient transport and potentially neurotransmission. frontiersin.orgnih.gov Eukaryotic betaine transporters often belong to the Solute Carrier (SLC) families, notably the SLC6 family, which includes neurotransmitter:sodium symporters. frontiersin.orgresearchgate.netnih.gov
The Betaine/GABA transporter (BGT1), encoded by SLC6A12, is a well-characterized eukaryotic betaine transporter found in mammals. frontiersin.orgnih.govgenecards.orgjax.org BGT1 is a member of the SLC6 family and mediates the cellular uptake of betaine and GABA in a sodium- and chloride-dependent manner. frontiersin.orgnih.gov While its role in the kidney medulla for osmoregulation is well-established, its function in the brain is still debated due to its low expression levels in brain tissue proper compared to other GABA transporters. frontiersin.orgnih.gov
Compared to prokaryotic transporters, eukaryotic betaine transporters, such as those in MDCK (Madin-Darby canine kidney) cells, appear to have lower affinities for betaine. asm.org Eukaryotic betaine transport systems are typically sodium-dependent and can be inducible by hypertonicity. asm.org
While specific betaine transporters have been identified and characterized in animals, knowledge about specific, dedicated betaine transporters in plants remains more limited. frontiersin.org Although glycine betaine is an important compatible solute in many plants, particularly under stress conditions, the mechanisms of its transport and translocation are not fully elucidated, and specific transporters solely for glycine betaine have not been definitively reported in plants. frontiersin.org
Evolutionary Relationships within Solute Carrier Families
Betaine transporters in both prokaryotes and eukaryotes exhibit evolutionary relationships with other transporters within larger solute carrier superfamilies. In prokaryotes, the BCCT family, which includes many betaine transporters, belongs to the Amino acid-Polyamine-Organocation (APC) superfamily. wikipedia.orgmdpi.commdpi.com This superfamily also encompasses other transporter families like the Solute/Sodium Symporter (SSS) family and the Neurotransmitter/Sodium Symporter (NSS) family. mdpi.commdpi.com These families share a common structural fold, known as the LeuT fold, which consists of two units of five transmembrane helices. mdpi.comacs.org The shared structural motif suggests that these transporters may have evolved from gene duplication and fusion events of a primordial helical repeat. mdpi.comacs.org
In eukaryotes, the betaine/GABA transporter BGT1 (SLC6A12) is a member of the SLC6 family, which is part of the larger NSS family. frontiersin.orgresearchgate.netnih.gov The SLC6 family comprises a diverse group of transporters for neurotransmitters, amino acids, betaine, taurine (B1682933), creatine (B1669601), ions, and vitamins. researchgate.net The structural similarities and shared transport mechanisms (often sodium-dependent symport) within the SLC6 family reflect their common evolutionary origin. frontiersin.orgresearchgate.net
The presence of related transporter families with the LeuT fold in both prokaryotes and eukaryotes highlights a deep evolutionary connection in membrane transport proteins. mdpi.comacs.org Comparative genomics studies have revealed that while eukaryotes generally have a larger number of transporters, prokaryotes often exhibit a greater diversity of transporter types relative to their genome size. nih.gov
Adaptation of Betaine Transport to Environmental Niches
The evolution of betaine transporters is closely linked to the adaptation of organisms to diverse environmental niches, particularly those involving osmotic stress. Compatible solutes like glycine betaine play a critical role in maintaining cell turgor and protecting cellular components under high osmolarity. oup.comcreative-biostructure.com
In prokaryotes, betaine transporters are often osmotically regulated, with their expression or activity increasing in response to elevated external salt concentrations. oup.comnih.govasm.org This allows bacteria and archaea to rapidly accumulate betaine when needed to counteract osmotic pressure. oup.comcreative-biostructure.com The kinetic properties and substrate specificities of different betaine transporters can be tailored for optimal function in specific environments. nih.gov For example, some transporters may have high affinity to scavenge scarce betaine from the environment, while others may have lower affinity but higher capacity for rapid uptake during sudden osmotic shifts. oup.comasm.org The structural features of transporters, such as specific lipid-binding sites in BetP, can also be crucial for their function and osmosensing capabilities in their native membrane environment. creative-biostructure.com
In eukaryotic organisms like those in the kidney medulla, betaine transporters like BGT1 are upregulated under hyperosmotic conditions, contributing to the accumulation of compatible solutes necessary for cell survival in a high-salt environment. frontiersin.orgnih.gov This transcriptional regulation, often mediated by factors like TonEBP/NFAT5, allows for adaptation to prolonged osmotic stress. frontiersin.org Additionally, post-translational regulation can provide more acute control over transporter activity and localization in response to rapid environmental changes. frontiersin.orgnih.gov
The adaptation of betaine transport systems to environmental niches can also involve the evolution of substrate specificity. While some transporters are highly specific for betaine, others may transport a range of compatible solutes, providing flexibility in different environments where the availability of specific osmolytes varies. nih.govasm.org The evolution of novel genes or the functional divergence of duplicated genes encoding transporters can contribute to enhanced tolerance to specific environmental stresses. frontiersin.org
Cross-Species Functional Homologies and Divergences
Despite the evolutionary distance between different organisms, functional homologies exist among betaine transporters, reflecting the conserved need for compatible solute transport. Transporters belonging to the same families, such as the BCCT family in prokaryotes and the SLC6 family in eukaryotes, share structural features and often similar transport mechanisms (e.g., sodium-coupled symport). wikipedia.orgfrontiersin.orgresearchgate.netmdpi.com This allows for the study of bacterial transporters like BetP to gain insights into the molecular mechanisms of related eukaryotic transporters like BGT1. frontiersin.orgnih.gov
However, significant functional divergences also exist between betaine transporters from different species. These divergences can manifest in substrate specificity, transport kinetics, regulatory mechanisms, and physiological roles. For example, while mammalian BGT1 transports both betaine and GABA, its ortholog SNF-3 in C. elegans transports only betaine. frontiersin.org Such differences can arise from variations in the substrate-binding sites and other structural elements of the transporter proteins. mdpi.comfrontiersin.org
Cross-species comparisons of transporter sequences and structures, combined with functional studies, are crucial for understanding the evolutionary pressures that have shaped the diversity of betaine transport systems. mdpi.comacs.orguni-koeln.de Analyzing the phylogenetic relationships within transporter families and correlating them with the environmental niches and physiological requirements of different organisms can reveal the adaptive evolution of these crucial membrane proteins. mdpi.combiorxiv.org
Future Directions and Emerging Research Avenues
Elucidating Unresolved Molecular Mechanisms
Despite significant progress, the intricate molecular mechanisms governing betaine (B1666868) transporter function are not yet fully understood. Future research will focus on detailing the precise conformational changes betaine transporters undergo during substrate translocation and ion coupling. Studies on the sodium-coupled betaine transporter BetP have identified putative sodium ion-binding sites, but further research is needed to fully characterize these sites and their roles in transport stoichiometry and kinetics. pnas.org The exact mechanisms by which osmosensing is coupled to transporter activation in osmoregulated betaine transporters like BetP also require further investigation. nih.govcreative-biostructure.com Understanding the dynamic interplay between betaine transporters and the lipid bilayer, including specific lipid-binding sites and their influence on protein stability and activity, represents another key area for future exploration. nih.govcreative-biostructure.com The molecular determinants governing the activity and selectivity of compounds interacting with betaine transporters, particularly within the context of the SLC6 family, remain a challenging area requiring further study due to the high similarity among these proteins. researchgate.net
Comprehensive Structural and Functional Studies of Understudied Transporters
While some betaine transporters, such as BetP and BGT1 (Betaine-GABA Transporter 1), have received considerable attention, many others remain less characterized. Future efforts will prioritize obtaining high-resolution structural information for these understudied betaine transporters using advanced techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. creative-biostructure.commdpi.com These structural insights will be crucial for understanding their unique transport mechanisms, substrate specificities, and regulatory properties. Functional studies employing electrophysiology, flux assays, and single-molecule techniques will complement structural data to provide a comprehensive picture of their operational cycles and interactions with substrates and modulators. researchgate.netmdpi.com For instance, the physiological roles of BGT1, particularly in the brain, are still debated, and further studies are needed to clarify its exact functional importance and localization. researchgate.netfrontiersin.orgnih.govresearchgate.net
Advancements in High-Throughput Screening for Novel Modulators
The identification of potent and selective modulators (inhibitors or activators) of betaine transporters holds significant therapeutic potential. Future research will focus on developing and implementing advanced high-throughput screening (HTS) platforms to identify novel chemical scaffolds that interact with specific betaine transporters. researchgate.netgoogle.comfrontiersin.orgasm.org This includes the development of more physiologically relevant cell-based assays and the application of fragment-based approaches to explore a wider chemical space. frontiersin.org Virtual screening and computational modeling will play an increasingly important role in rationalizing screening efforts and optimizing identified hit compounds. researchgate.netnih.gov The goal is to discover modulators with improved specificity and efficacy for targeting betaine transporters in various disease contexts. nih.gov
Development of Advanced In Vitro and In Vivo Research Models
To better recapitulate the physiological environment and study this compound function in relevant biological systems, the development of advanced in vitro and in vivo models is crucial. Future research will involve creating more sophisticated cell culture models, including 3D systems and co-culture models that mimic tissue-specific environments where betaine transporters are expressed. nih.govmdpi.com The development of human-specific in vitro models, such as improved blood-brain barrier models derived from human stem cells, will be important for studying betaine transport across biological barriers and predicting drug transport. mdpi.commdpi.com In parallel, the generation and characterization of genetically modified animal models (e.g., knockout or knock-in models) for specific betaine transporters will provide valuable tools for investigating their roles in complex physiological processes and disease pathogenesis. frontiersin.org
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of this compound function requires integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comoup.comresearchgate.net Future research will leverage multi-omics approaches to investigate how this compound expression and activity are regulated at a systems level and how they integrate with other cellular pathways. mdpi.comoup.comresearchgate.net This includes studying the interplay between betaine transporters and cellular metabolism, signaling networks, and responses to various stimuli, such as osmotic stress. mdpi.comubc.ca Integrating these diverse datasets using computational and bioinformatics tools will help build comprehensive models of betaine transport systems and identify novel interactions and regulatory mechanisms. mdpi.comoup.comresearchgate.nettum.de
Exploring Non-Canonical Functions of Betaine Transporters
Beyond their well-established roles in osmoregulation and betaine transport, emerging evidence suggests that betaine transporters may possess non-canonical functions. Future research will delve into these potential alternative roles, which could include involvement in signaling pathways, interactions with other proteins, or transport of unexpected substrates. ubc.camdpi.com For example, the betaine-GABA transporter BGT1 also transports GABA, and its role in GABAergic neurotransmission is an area of ongoing investigation. researchgate.netfrontiersin.orgnih.govtandfonline.com Exploring these non-canonical functions could reveal novel physiological roles and therapeutic targets associated with betaine transporters. ubc.camdpi.com
Q & A
Q. What are the primary physiological roles of betaine transporters in mammalian systems, and how are they experimentally validated?
Betaine transporters (e.g., BGT-1, SIT1) mediate osmoregulation and methyl donation. Key roles include:
- Osmoregulation : Accumulation of betaine in renal medullary cells under hyperosmotic stress to counteract dehydration .
- Methyl donation : Liver-specific betaine uptake via BGT-1 supports methionine synthesis in the methionine cycle . Methodological validation: Radiolabeled betaine uptake assays in MDCK cells or hepatocytes under osmotic stress, coupled with siRNA knockdown of BGT-1 to confirm transporter specificity .
Q. What are the standard experimental approaches to characterize betaine transporter kinetics in vitro?
- Radiolabeled uptake assays : Measure H-betaine transport in cell lines (e.g., Xenopus oocytes expressing BGT-1) under varying substrate concentrations and ionic conditions (Na/Cl dependence) .
- Electrophysiology : Voltage-clamp studies to quantify charge movements during betaine transport, revealing transporter conformational changes .
- Competition assays : Test substrate specificity by co-administering betaine with structurally similar osmolytes (e.g., GABA, taurine) .
Q. Which model systems are most suitable for studying this compound function?
- Renal models : MDCK cells (dog kidney epithelia) for osmotic stress responses .
- Hepatic models : Primary hepatocytes or HepG2 cells to study methionine cycle interactions .
- Neuronal models : HEK293 cells transfected with GAT1 or BGT-1 to investigate neurotransmitter crosstalk (e.g., GABA modulation) .
Advanced Research Questions
Q. How can conflicting data on this compound substrate specificity (e.g., GABA vs. betaine affinity) be resolved?
Contradictions arise from kinetic differences between transporters (e.g., GAT1 vs. BGT-1) and assay conditions:
- Kinetic analysis : Compare (substrate affinity) and (transport capacity) for GABA and betaine in heterologous systems (e.g., oocytes). For example, GAT1 transports GABA 10× more efficiently than betaine, while BGT-1 shows comparable efficiency for both .
- Molecular docking : Simulate substrate-binding interactions using cryo-EM structures of human BGT-1 to identify residue-specific binding affinities .
Q. What experimental designs address challenges in studying this compound regulation under dynamic osmotic stress?
- Time-course studies : Measure BGT-1 expression (qPCR/Western blot) and betaine uptake in renal cells exposed to incremental osmotic gradients (e.g., 300–600 mOsm/L NaCl) over 24–72 hours .
- Pharmacological modulation : Use adenosine (downregulates BGT-1) or nitric oxide donors (upregulates BGT-1) to mimic acute vs. chronic osmotic stress responses .
Q. How do betaine transporters interact with other osmolytes (e.g., taurine, myo-inositol) in maintaining cellular homeostasis?
- Co-transport assays : Quantify betaine uptake in the presence of competing osmolytes (e.g., 10 mM taurine) to identify inhibitory effects .
- Omics integration : Perform metabolomic profiling (LC-MS) of renal medullary cells under hyperosmotic stress to correlate betaine levels with other osmolytes .
Q. What methodologies resolve controversies about betaine's neuroprotective role via GABAergic modulation?
- Electrophysiological recordings : Measure GABA-induced currents in neurons pretreated with betaine (0.1–1 mM) to assess temporal blockade of GAT1 .
- In vivo models : Use BGT-1 knockout mice to isolate betaine-specific effects on excitotoxicity in stroke models .
Data Analysis & Interpretation
Q. How should researchers interpret discrepancies in this compound expression across tissues (e.g., liver vs. kidney)?
- Tissue-specific RNA-seq datasets : Analyze GTEx or Human Protein Atlas data to confirm BGT-1/SLC6A12 expression levels .
- Functional redundancy : Test compensatory uptake via alternative transporters (e.g., SIT1 in proximal tubules) using CRISPR-Cas9 knockout models .
Q. What statistical approaches are optimal for analyzing this compound kinetics with non-linear substrate saturation?
- Michaelis-Menten curve fitting : Use GraphPad Prism to calculate and with outlier detection for low-affinity substrates .
- Two-site binding models : Apply when betaine transport exhibits biphasic kinetics (e.g., high- and low-affinity binding sites) .
Interdisciplinary & Translational Research
Q. How can this compound research inform therapeutic strategies for metabolic or neurological disorders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
